N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
This compound is an allosteric glucokinase activator with the exact 3,4-dimethoxyphenyl and 3-trifluoromethylbenzamide substitutions mandated by 3D-QSAR models for activity. Procurement of generic 'in-class' analogs lacking these precise motifs risks failure in target engagement and metabolic safety. Our high-purity batch ensures reproducibility in enzymatic assays and lead optimization.
Technical Parameters
Basic Identity
| Product Name | N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
|---|---|
| CAS | 330189-86-1 |
| Molecular Formula | C19H15F3N2O3S |
| Molecular Weight | 408.4 |
Structural Identifiers
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
|---|---|
| InChI | InChI=1S/C19H15F3N2O3S/c1-26-15-7-6-11(9-16(15)27-2)14-10-28-18(23-14)24-17(25)12-4-3-5-13(8-12)19(20,21)22/h3-10H,1-2H3,(H,23,24,25) |
| InChIKey | CJBITSBJQIFEFO-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 5 mg / 25 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330189-86-1): Compound Identity and Procurement-Relevant Characteristics
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330189-86-1) is a synthetic, small-molecule thiazole-benzamide derivative with a molecular formula of C19H15F3N2O3S and a molecular weight of 408.4 g/mol [1]. It features a core 2-aminothiazole scaffold, which is a known pharmacophore for glucokinase (GK) activation, substituted with a 3,4-dimethoxyphenyl group at the 4-position of the thiazole and a 3-(trifluoromethyl)benzamide moiety [2]. This compound is investigated as an allosteric activator of human glucokinase and has been evaluated in functional enzymatic assays [3].
- [1] PubChem. Compound Summary for CID 5203204: N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] Charaya, N., Pandita, D., Grewal, A.S., Lather, V. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 2018, 73, 221-229. View Source
- [3] Charaya, N., Pandita, D., Grewal, A.S., Lather, V. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 2018, 73, 221-229. (In vitro enzymatic assay data) View Source
Why Thiazole-Benzamide Glucokinase Activators Like CAS 330189-86-1 Cannot Be Casually Interchanged
The thiazole-benzamide class of glucokinase (GK) activators displays extreme sensitivity to peripheral substitution patterns, making generic substitution highly unreliable. The metabolic fate and safety profile of these compounds are heavily influenced by the specific aromatic substituents, as demonstrated by bioactivation and glutathione trapping studies which showed that minor structural modifications can lead to significant covalent binding liabilities [1]. The crucial role of the 3,4-dimethoxyphenyl substitution is highlighted by 3D-QSAR (CoMFA/CoMSIA) models on analogous N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl] derivatives, which identified the meta- and para-methoxy groups as strictly required for activity [2]. Therefore, procuring a superficially similar 'in-class' analog without the precise 3,4-dimethoxy and 3-trifluoromethyl motifs cannot guarantee equivalent target engagement, pharmacokinetic stability, or metabolic safety, undermining experimental reproducibility and lead optimization programs.
- [1] Iino, T., Hashimoto, N., Hasegawa, T., Chiba, M., Eiki, J., Nishimura, T. Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding. Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1619-1622. View Source
- [2] Medscape. MEDLINE Abstract: 3D-QSAR (CoMFA and CoMSIA) studies on a series of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl] derivatives. (Referencing compound 17 analysis). View Source
Direct Comparator Evidence for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330189-86-1)
Validated Research Applications for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330189-86-1)
Request a Quote for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
